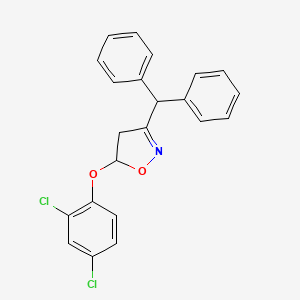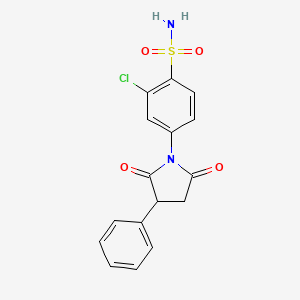
1-(3-Methylisoxazol-5-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylisoxazol-5-yl)imidazolidin-2-one is a heterocyclic compound that features both an isoxazole and an imidazolidinone ring. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylisoxazol-5-yl)imidazolidin-2-one typically involves the formation of the isoxazole ring followed by the construction of the imidazolidinone ring. One common method involves the cyclization of 3-methylisoxazole with appropriate diamines under controlled conditions. Catalysts such as γ-Al2O3 and ceria-based materials have been reported to facilitate the formation of imidazolidin-2-ones from diamines and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often involve the use of continuous flow reactors to ensure consistent quality and yield. The use of supercritical CO2 as a solvent and catalyst has been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methylisoxazol-5-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylisoxazol-5-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Methylisoxazol-5-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Methylisoxazol-5-yl)urea
- 1-(3-Methylisoxazol-5-yl)thiourea
- 1-(3-Methylisoxazol-5-yl)hydantoin
Uniqueness
1-(3-Methylisoxazol-5-yl)imidazolidin-2-one is unique due to the presence of both an isoxazole and an imidazolidinone ring in its structure. This dual-ring system provides a combination of chemical reactivity and biological activity that is not commonly found in other similar compounds. The presence of the imidazolidinone ring, in particular, allows for the formation of stable complexes with metal ions, which can be useful in catalysis and other applications .
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
1-(3-methyl-1,2-oxazol-5-yl)imidazolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-5-4-6(12-9-5)10-3-2-8-7(10)11/h4H,2-3H2,1H3,(H,8,11) |
InChI-Schlüssel |
MLRSWNZMUSVOPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)N2CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)





![N-Benzoyl-2'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12894850.png)

![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)

![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)
![4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine](/img/structure/B12894887.png)

